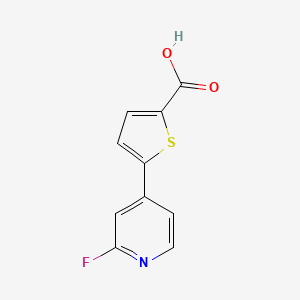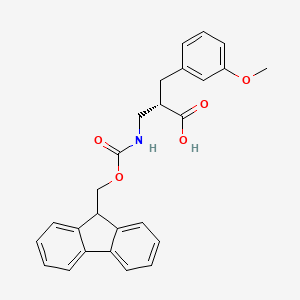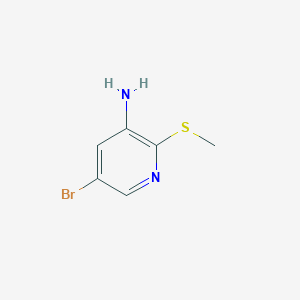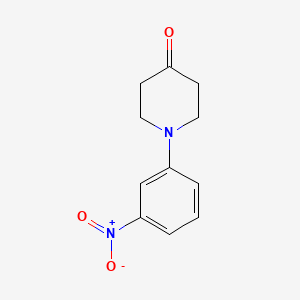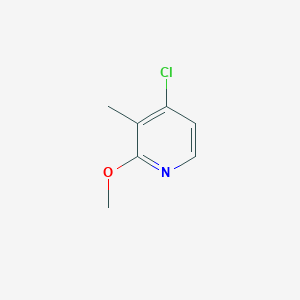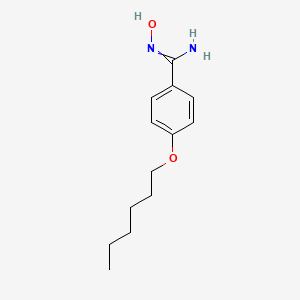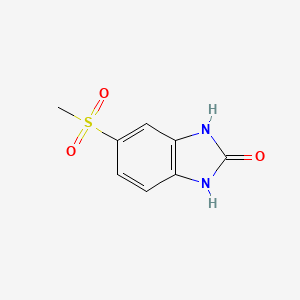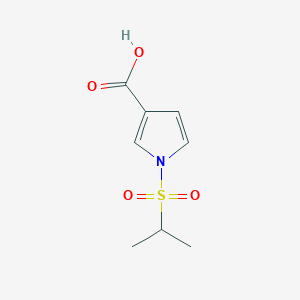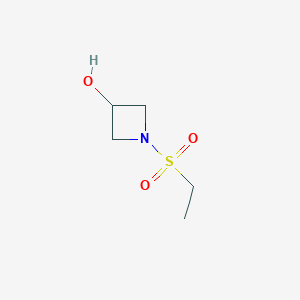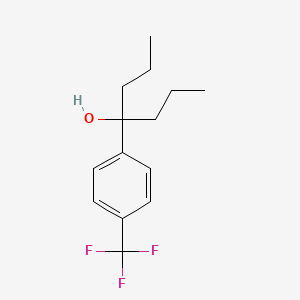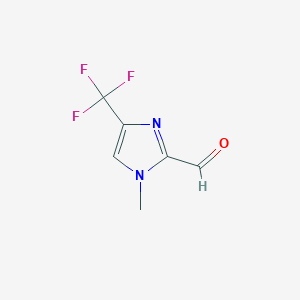
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry.
準備方法
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane to introduce the methyl group at the 1-position . The reaction conditions typically include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and conditions but are optimized for large-scale production.
化学反応の分析
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-Methyl-4-((trifluoromethyl)sulfonyl)benzene: Contains a sulfonyl group instead of an aldehyde, leading to different chemical properties and uses.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group attached to an oxygen atom, which imparts different chemical and physical properties compared to the imidazole derivatives.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC名 |
1-methyl-4-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)10-5(11)3-12/h2-3H,1H3 |
InChIキー |
XKQHHUHQLZZEBW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


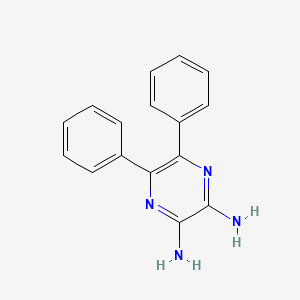
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
